molecular formula C13H16N2 B126138 5-Methyl-3-p-isopropylphenylpyrazole CAS No. 1035092-07-9

5-Methyl-3-p-isopropylphenylpyrazole

Cat. No.: B126138
CAS No.: 1035092-07-9
M. Wt: 200.28 g/mol
InChI Key: XPSNOXNONNFMKA-UHFFFAOYSA-N
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Description

5-Methyl-3-p-isopropylphenylpyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a 4-(propan-2-yl)phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-p-isopropylphenylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(propan-2-yl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a suitable acid catalyst to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-p-isopropylphenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Methyl-3-p-isopropylphenylpyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-1H-pyrazole: Lacks the 4-(propan-2-yl)phenyl group, resulting in different chemical and biological properties.

    5-Methyl-1-phenyl-1H-pyrazole: Similar structure but without the 4-(propan-2-yl)phenyl group, leading to variations in reactivity and applications.

Uniqueness

5-Methyl-3-p-isopropylphenylpyrazole is unique due to the presence of both the methyl and 4-(propan-2-yl)phenyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile compound in various research and industrial applications.

Properties

IUPAC Name

5-methyl-3-(4-propan-2-ylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9(2)11-4-6-12(7-5-11)13-8-10(3)14-15-13/h4-9H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSNOXNONNFMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50571573
Record name 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035092-07-9
Record name 5-Methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50571573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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